CGP 57813 is a highly lipophilic peptidomimetic inhibitor of HIV-1 protease. In research and procurement contexts, it is primarily utilized as a model hydrophobic compound for the development and validation of advanced nanoparticle drug delivery systems [1]. Due to its inherent physicochemical limitations—specifically poor aqueous solubility and low oral bioavailability—CGP 57813 serves as a rigorous benchmark for evaluating the encapsulation efficiency and pharmacokinetic enhancements provided by biodegradable polymers (such as poly(D,L-lactic acid)) and pH-sensitive enteric copolymers [1].
Substituting CGP 57813 with more hydrophilic protease inhibitors or generic small molecules fundamentally alters the formulation dynamics in nanoparticle research. Its extreme lipophilicity requires specific entrapment strategies (e.g., salting-out methods) that fail or yield vastly different drug-loading profiles when applied to less hydrophobic analogs [1]. Furthermore, because its baseline oral absorption is negligible, CGP 57813 provides a high-contrast signal for successful enteric delivery; substituting it with a drug that has moderate baseline bioavailability obscures the performance metrics of the nanocarrier system being tested [1].
Encapsulating CGP 57813 in poly(D,L-lactic acid) (PLA) nanoparticles drastically alters its systemic clearance profile compared to the free compound. Following intravenous administration in murine models, PLA-encapsulated CGP 57813 demonstrated an elimination half-life of 61 minutes and a 2-fold increase in the area under the curve (AUC), whereas the free control solution exhibited a rapid clearance half-life of only 13 minutes [1].
| Evidence Dimension | Elimination Half-Life and AUC |
| Target Compound Data | CGP 57813 in PLA nanoparticles: Half-life of 61 min; 2-fold increase in AUC |
| Comparator Or Baseline | CGP 57813 in free control solution: Half-life of 13 min |
| Quantified Difference | 4.7-fold extension in elimination half-life and 100% increase in total systemic exposure (AUC) |
| Conditions | Intravenous administration in murine models |
Validates the compound's utility as a model payload for proving that polymeric encapsulation can rescue the systemic circulation time of rapidly cleared lipophilic drugs.
The extreme lipophilicity of CGP 57813 makes it an effective probe for differentiating the performance of gastrointestinal delivery polymers. When administered orally in PLA nanoparticles (which are insoluble in the GI tract), CGP 57813 yielded no significant plasma concentrations. However, when formulated in pH-sensitive methacrylic acid copolymers, the nanoparticles dissolved completely within 5 minutes at pH 5.8 in vitro, resulting in sufficient and measurable therapeutic plasma levels in vivo [1].
| Evidence Dimension | Oral Plasma Concentration and Dissolution |
| Target Compound Data | CGP 57813 in pH-sensitive methacrylic acid copolymers: Sufficient plasma levels; complete in vitro dissolution within 5 min at pH 5.8 |
| Comparator Or Baseline | CGP 57813 in PLA nanoparticles: No significant plasma concentrations detected orally |
| Quantified Difference | Binary transition from negligible oral absorption (PLA) to therapeutic plasma levels (methacrylic acid copolymer) |
| Conditions | Oral administration in murine models and in vitro dissolution at pH 5.8 |
Demonstrates that buyers developing oral formulations for lipophilic peptidomimetics must prioritize enteric, pH-triggered release systems over standard gastrointestinal-insoluble PLA.
While CGP 57813 is primarily utilized for formulation research, its baseline biochemical activity is well-characterized. In vitro HIV-1 protease inhibition assays reveal that CGP 57813 possesses an IC50 of 11 nM. This is equivalent to its structural analog CGP 53437 (IC50 = 11 nM) but is 10-fold less potent than the optimized derivative CGP 61755 (IC50 = 1 nM) [1].
| Evidence Dimension | In vitro IC50 for HIV-1 Protease |
| Target Compound Data | CGP 57813: IC50 = 11 nM |
| Comparator Or Baseline | CGP 61755 (analog): IC50 = 1 nM |
| Quantified Difference | CGP 57813 is 10-fold less potent than its optimized analog CGP 61755, but equivalent to CGP 53437 |
| Conditions | In vitro HIV-1 protease inhibition assay |
Establishes that while CGP 57813 is a highly active inhibitor, its primary procurement value lies in its physical formulation challenges rather than peak biochemical potency.
Driven by the stark contrast in oral bioavailability between PLA and methacrylic acid copolymer formulations, CGP 57813 is a highly relevant model payload for validating novel pH-triggered release systems designed to bypass the harsh gastric environment and dissolve rapidly in the small intestine[1].
Due to its extreme lipophilicity, CGP 57813 is highly suited for refining salting-out and emulsion-based nanoparticle manufacturing processes, where maximizing the drug-loading efficiency of hydrophobic peptidomimetics is the primary engineering goal [1].
With a known baseline intravenous half-life of just 13 minutes in free solution, this compound serves as a standardized benchmark for evaluating how effectively new biodegradable polymeric architectures can extend the circulation time and apparent volume of distribution of rapidly cleared drugs [1].